3-Fluoro-5-methoxybenzoic acid
Overview
Description
“3-Fluoro-5-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 g/mol . The IUPAC name for this compound is 3-fluoro-5-methoxybenzoic acid .
Synthesis Analysis
While specific synthesis methods for “3-Fluoro-5-methoxybenzoic acid” were not found in the search results, benzoic acid derivatives like this one are often used in the synthesis of active pharmaceutical ingredients due to their excellent lipophilicity and binding affinity .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-methoxybenzoic acid” consists of a benzene ring substituted with a fluoro group at the 3rd position and a methoxy group at the 5th position . The carboxylic acid group attached to the benzene ring contributes to its reactivity .
Physical And Chemical Properties Analysis
“3-Fluoro-5-methoxybenzoic acid” has a molecular weight of 170.14 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Insecticidal Activity : A study described the synthesis of 1,3,4-oxadiazoles using a derivative of 4-Fluoro-3-phenoxybenzoic acid, which showed low insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Pharmaceuticals : A compound closely related to 3-Fluoro-5-methoxybenzoic acid, specifically 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, has been synthesized as an intermediate of herbicides (Zhou Yu, 2002).
Environmental Microbiology : Fluorinated compounds like 3-Fluoro-5-methoxybenzoic acid have been used to trace the degradation of m-cresol in a methanogenic consortium, providing insights into the microbial degradation of aromatic compounds (Londry & Fedorak, 1993).
Analytical Chemistry : Fluorinated benzoic acids are used in high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).
Material Science : A study on the Fries rearrangement presented the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, which are crucial in various industrial applications (Yerande et al., 2014).
Biochemistry : In another study, a phenyl ether derivative, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, isolated from the marine-derived fungus Aspergillus carneus, showed strong antioxidant activity (Xu et al., 2017).
Safety And Hazards
“3-Fluoro-5-methoxybenzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, or gas, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
3-fluoro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJSLPINVJGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620499 | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxybenzoic acid | |
CAS RN |
176548-72-4 | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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